REACTION_CXSMILES
|
BrC[C:3]1[CH:13]=[C:12]([CH2:14]Br)[CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8]C)=[O:6].[O:16]1CCOCC1.S(=O)(=O)(O)O>C(Cl)Cl>[OH:16][CH2:14][C:12]1[CH:11]=[C:10]2[C:4](=[CH:3][CH:13]=1)[C:5](=[O:6])[O:7][CH2:8]2 |f:1.2|
|
Name
|
2
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(=O)OCC)C=CC(=C1)CBr
|
Name
|
dioxane sulfuric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM (5×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3 (3×200 mL) and brine (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C2COC(=O)C2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |